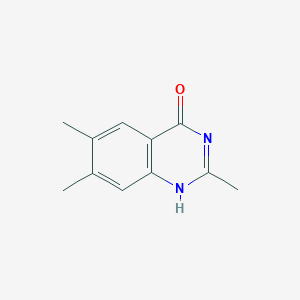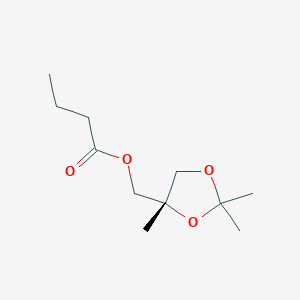
(S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate is a chemical compound with the molecular formula C11H20O4. It is known for its unique structure, which includes a dioxolane ring, making it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate typically involves the reaction of 2,2,4-trimethyl-1,3-dioxolane with butyric acid under acidic conditions. The reaction is catalyzed by a Brönsted or Lewis acid, such as toluenesulfonic acid, in a solvent like toluene. The reaction mixture is refluxed, and water is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures high purity and yield. Catalysts like ionic liquids and anhydrous zinc chloride can be employed to enhance reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in an organic solvent.
Reduction: H2 gas with Ni or Rh catalyst.
Substitution: LiAlH4 or NaBH4 in anhydrous ether.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Applications De Recherche Scientifique
(S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate involves its interaction with molecular targets through its dioxolane ring. This ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: A structurally similar compound used in similar applications.
1,3-Dioxane: Another cyclic acetal with different stability and reactivity profiles.
Uniqueness
(S)-(2,2,4-Trimethyl-1,3-dioxolan-4-YL)methyl butyrate is unique due to its specific stereochemistry and the presence of the butyrate ester group, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
IUPAC Name |
[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]methyl butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-6-9(12)13-7-11(4)8-14-10(2,3)15-11/h5-8H2,1-4H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHPQRHGDRAADZ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1(COC(O1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@@]1(COC(O1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
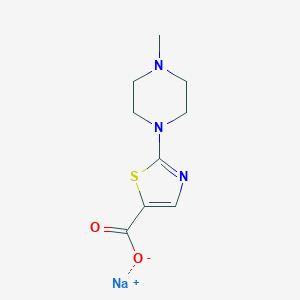
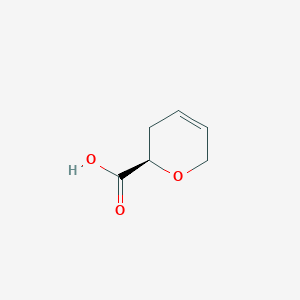
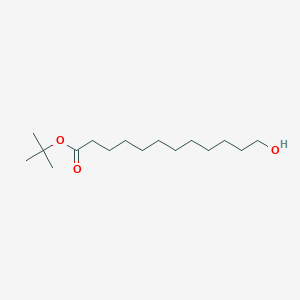
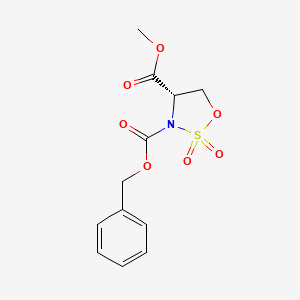
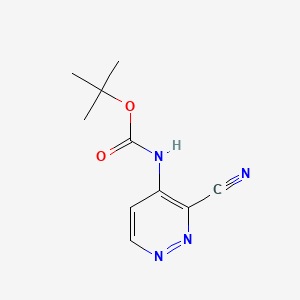
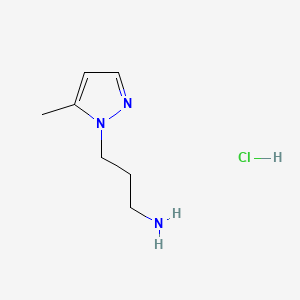
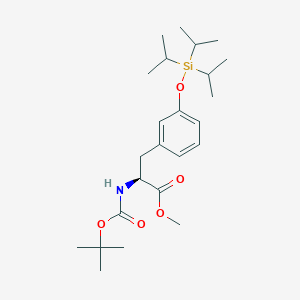
![tert-butyl N-[(3-hydroxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B8266528.png)
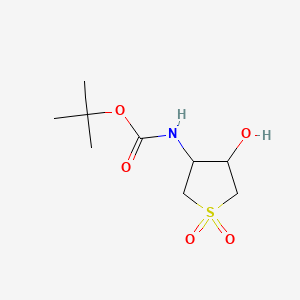
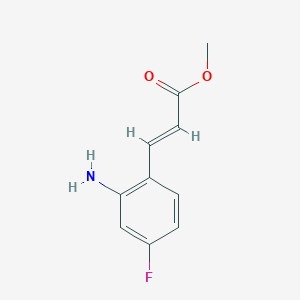
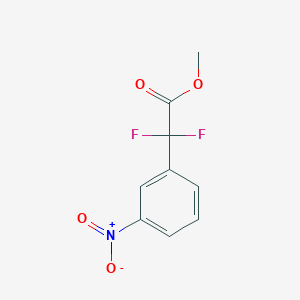
![2-Methyl-1-(2-methylimidazo[4,5-c]quinolin-1-yl)propan-2-ol](/img/structure/B8266552.png)

